GNF-7
Overview
Description
GNF-7 is a novel multitargeted kinase inhibitor that has shown significant potential in overcoming drug resistance in the treatment of acute myeloid leukemia with FMS-like tyrosine kinase 3 internal tandem duplication mutation . This compound has been extensively studied for its antitumor activity and ability to inhibit various signaling pathways involved in cancer progression .
Preparation Methods
The synthesis of GNF-7 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by coupling and purification steps . Industrial production methods for this compound are also proprietary and involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
GNF-7 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its activity and stability.
Substitution Reactions:
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties.
Scientific Research Applications
GNF-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in cellular assays to investigate its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting drug-resistant cancers.
Mechanism of Action
GNF-7 exerts its effects by binding to the FMS-like tyrosine kinase 3 protein and inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways, including the signal transducer and activator of transcription 5, phosphoinositide 3-kinase/AKT, and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways . By targeting these pathways, this compound effectively inhibits cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
GNF-7 is unique compared to other similar compounds due to its multitargeted kinase inhibition and ability to overcome drug resistance. Similar compounds include:
Quizartinib: Another FMS-like tyrosine kinase 3 inhibitor, but this compound has shown better efficacy in overcoming resistance.
Gilteritinib: Also targets FMS-like tyrosine kinase 3, but this compound has demonstrated superior cytotoxic effects on leukemic stem cells.
Bcr-Abl Inhibitors: Such as imatinib and dasatinib, which target different kinases but share similar mechanisms of action.
Properties
IUPAC Name |
N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYUUZOQHNEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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